Biochemical Potency: CBB1007 vs. CBB1002 and CBB1003 on Recombinant Human LSD1
In mass spectrometry-based demethylation assays using recombinant human LSD1, CBB1007 (IC50 = 5.27 μM) demonstrates 2.1-fold higher potency than CBB1002 (IC50 = 11.16 μM) and 2.0-fold higher potency than CBB1003 (IC50 = 10.54 μM) [1]. When assayed against methylated histone substrates, CBB1007 maintained superior activity with an IC50 range of 1-5 μM, compared to 5-10 μM for both CBB1002 and CBB1003 [2].
| Evidence Dimension | IC50 for LSD1 inhibition |
|---|---|
| Target Compound Data | 5.27 μM |
| Comparator Or Baseline | CBB1002 (11.16 μM) and CBB1003 (10.54 μM) |
| Quantified Difference | 2.1-fold and 2.0-fold more potent |
| Conditions | Mass spectrometry-based demethylation assay using recombinant human LSD1 |
Why This Matters
Higher biochemical potency may translate to lower required working concentrations and reduced off-target effects in cellular assays, directly impacting experimental design and reagent cost.
- [1] Wang, J., Lu, F., Ren, Q., Sun, H., Xu, Z., Lan, R., ... & Jia, L. (2011). Novel histone demethylase LSD1 inhibitors selectively target cancer cells with pluripotent stem cell properties. Cancer Research, 71(23), 7238-7249. (IC50 values: CBB1002 = 11.16 μM, CBB1003 = 10.54 μM, CBB1007 = 5.27 μM). View Source
- [2] Wang, J., et al. (2011) Cancer Res. 71, 7238. Figure 2E data: CBB1007 IC50 ~1-5 μM vs. CBB1002/CBB1003 ~5-10 μM against histone substrates. View Source
